4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
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Description
4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Applications in DNA Recognition : Research into pyrrole−imidazole polyamides highlights their use in recognizing specific DNA sequences. These compounds bind to the minor groove of double-stranded DNA, demonstrating their potential in genetic research and therapeutic applications (Susanne E. Swalley et al., 1996).
Pharmaceutical Research
- Antimicrobial and Anticancer Activities : Derivatives of pyrrole, including those with imidazole groups, have been studied for their antimicrobial properties. For instance, compounds with structural modifications like the addition of oxazole fragments have shown promising anti-staphylococcus and antifungal activities (2020). Additionally, pyrrole alkaloids derived from marine sponges have been explored for anticancer activities, indicating the potential of pyrrole derivatives in cancer treatment research (L. Dyson et al., 2014).
Material Science
- Use in Polymer Light-Emitting Diodes (PLEDs) : A derivative of pyrrole was used in the development of polymer light-emitting diodes, demonstrating its application in material science and technology. The specific derivative was used for its property of transferring energy efficiently, resulting in high-performance green-light PLEDs (Lin Liu et al., 2017).
Biochemical Studies
- Cellular Permeability : Pyrrole-imidazole polyamides, which share structural similarities, have been analyzed for their cellular permeability, an important aspect for drug delivery and therapeutic applications (Bo Liu, T. Kodadek, 2009).
Properties
IUPAC Name |
4-(2-ethylbutanoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-3-13(4-2)16(22)14-10-15(20-11-14)17(23)19-6-5-8-21-9-7-18-12-21/h7,9-13,20H,3-6,8H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXETPSLGROJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.